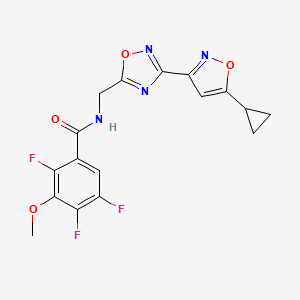

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide

Description

This compound is a benzamide derivative featuring a 1,2,4-oxadiazole core linked to a 5-cyclopropylisoxazole moiety. The oxadiazole and isoxazole rings contribute to its rigidity and electronic profile, likely influencing receptor binding or enzymatic interactions. While specific biological data are unavailable, its structural design aligns with heterocyclic compounds targeting kinases or antimicrobial pathways .

Properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,4,5-trifluoro-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O4/c1-26-15-13(19)8(4-9(18)14(15)20)17(25)21-6-12-22-16(24-28-12)10-5-11(27-23-10)7-2-3-7/h4-5,7H,2-3,6H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVQEXRVQIZZAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and it possesses unique properties due to the presence of trifluoromethyl and methoxy groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole and isoxazole moieties are known to influence various signaling pathways, which can lead to:

- Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation by inducing apoptosis in cancer cells.

- Antimicrobial Effects : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

Biological Activity Summary

Case Studies

- Anticancer Efficacy : A study evaluated the compound's effects on HeLa and MCF-7 cell lines. Results indicated a significant reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

- Antimicrobial Activity : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. It demonstrated inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL, suggesting potential as an antimicrobial agent.

- Antioxidant Properties : The compound was assessed using DPPH and ABTS assays, revealing strong radical scavenging activity with IC50 values lower than standard antioxidants like ascorbic acid.

Research Findings

Recent investigations into the biological activities of this compound have highlighted several key findings:

- Cell Cycle Arrest : Flow cytometry analysis revealed that treated cancer cells exhibited G0/G1 phase arrest.

- Inhibition of Metastasis : The compound was found to inhibit migration and invasion in vitro assays involving metastatic cancer cell lines.

Scientific Research Applications

Herbicidal Applications

The compound is primarily recognized for its effectiveness as a herbicide. Its structural components suggest a mechanism of action similar to other isoxazole-based herbicides, which inhibit specific enzymes involved in plant metabolism.

Field Studies

Field trials have demonstrated that similar compounds exhibit significant activity against various weed species while being selective enough to minimize damage to crops like soybeans and wheat. For instance, research has shown that certain isoxazole derivatives can effectively control grassy and broadleaf weeds without harming leguminous plants .

| Compound | Target Weeds | Crop Tolerance | Efficacy |

|---|---|---|---|

| Isoxaflutole | Grassy weeds | Glyphosate-tolerant soybeans | High |

| N-(Cyclopropyl) derivatives | Broadleaf weeds | Wheat | Moderate |

Pharmaceutical Potential

Beyond agricultural applications, N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide may have potential therapeutic uses due to its unique chemical structure.

Antimicrobial Activity

Research into isoxazole derivatives indicates potential antimicrobial properties. The structural motifs present in this compound could contribute to interactions with bacterial enzymes or receptors. Studies have shown that certain isoxazole compounds exhibit fungicidal activity against pathogens affecting crops and possibly human health .

Case Studies

A series of experiments involving related compounds have highlighted their effectiveness against specific fungal strains. For example:

- A derivative with a similar structure was tested against cucumber powdery mildew and demonstrated significant antifungal activity.

Table of Antimicrobial Activity

| Compound | Target Pathogen | Activity |

|---|---|---|

| Isoxazole derivative | Cucumber powdery mildew | Effective |

| N-(Cyclopropyl) derivatives | Various fungal pathogens | Promising |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with two structurally related molecules:

Key Observations:

Benzamide Substituents: The trifluoro-methoxy pattern in the target compound enhances lipophilicity and metabolic stability compared to the trimethoxy substituents in CAS 1396635-04-3. Fluorine atoms may improve membrane permeability and bioavailability .

Thiazol derivatives () prioritize sulfur-containing heterocycles, which are common in antimicrobial agents due to their interaction with bacterial enzymes .

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for successful synthesis?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole and isoxazole rings. A common method includes alkylation of a thiol intermediate (e.g., 5-(substituted)-1,3,4-oxadiazole-2-thiol) with a chloromethyl derivative in dimethylformamide (DMF) using K₂CO₃ as a base at room temperature . Cyclopropane introduction to the isoxazole moiety may require cycloaddition or ring-closing reactions under controlled conditions. Post-synthesis purification via column chromatography or crystallization is essential to isolate the target compound. Critical parameters include solvent choice (polar aprotic solvents like DMF), stoichiometric ratios, and reaction time .

Q. Which spectroscopic and analytical techniques are recommended for structural characterization?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns on aromatic rings and cyclopropane integration.

- IR Spectroscopy : For identifying carbonyl (C=O) and heterocyclic ring vibrations.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

- HPLC : To assess purity (>95% for biological assays). X-ray crystallography may be used for absolute configuration determination if crystals are obtainable.

Q. What preliminary biological screening assays are appropriate for this compound?

Initial screening should focus on:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.

- Anticancer Potential : Cell viability assays (e.g., MTT) using cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the oxadiazole moiety's affinity for ATP-binding pockets . Use positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments to ensure reproducibility.

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

Optimization strategies include:

- Ultrasound-Assisted Synthesis : Reduces reaction time and improves yields by enhancing mixing and energy transfer .

- Catalyst Screening : Transition metals (e.g., CuI) or organocatalysts to accelerate cyclopropane formation.

- Solvent Optimization : Replace DMF with acetonitrile or THF to minimize side reactions.

- Temperature Gradients : Stepwise heating (e.g., 25°C → 60°C) to control exothermic reactions .

Q. How to design structure-activity relationship (SAR) studies targeting the oxadiazole and isoxazole moieties?

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzamide ring to assess electronic effects on bioactivity.

- Heterocycle Replacement : Substitute isoxazole with triazole or thiadiazole to evaluate ring-specific interactions.

- Stereochemical Modifications : Introduce chiral centers on the cyclopropane group to study stereoselectivity in target binding. Pair synthetic efforts with molecular docking to prioritize analogs .

Q. How to resolve contradictions in reported biological activity data across studies?

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use identical cell lines/passage numbers.

- Solubility Differences : Pre-dissolve compounds in DMSO at consistent concentrations (<0.1% v/v).

- Off-Target Effects : Validate results using orthogonal assays (e.g., thermal shift assays for target engagement). Cross-reference with computational models to identify confounding factors .

Q. What computational methods are suitable for predicting target interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase).

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent.

- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data to guide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.